Titanium(3+) 2-methylpropanolate
Description
Titanium(3+) 2-methylpropanolate is a titanium(III) coordination complex with 2-methylpropanolate (isobutyrate) ligands. Its molecular formula is Ti(O₂CC(CH₃)₂)₃, reflecting a trivalent titanium center bound to three bidentate isobutyrate ligands. This compound is part of the broader class of titanium alkoxides and carboxylates, which are pivotal in catalysis, materials science, and industrial chemistry due to their redox activity, Lewis acidity, and ligand-exchange properties .
The +3 oxidation state renders it a strong reducing agent, distinguishing it from Ti(II) and Ti(IV) analogs .
Properties
CAS No. |
66087-02-3 |
|---|---|
Molecular Formula |
C12H27O3Ti |
Molecular Weight |
267.21 g/mol |
IUPAC Name |
2-methylpropan-1-olate;titanium(3+) |
InChI |
InChI=1S/3C4H9O.Ti/c3*1-4(2)3-5;/h3*4H,3H2,1-2H3;/q3*-1;+3 |
InChI Key |
MBNTUQMIWMXTSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C[O-].CC(C)C[O-].CC(C)C[O-].[Ti+3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Titanium(3+) 2-methylpropanolate typically involves the reaction of titanium(III) chloride with 2-methylpropanol in the presence of a suitable base. The reaction is carried out under an inert atmosphere to prevent oxidation of the titanium(III) center. The general reaction can be represented as: [ \text{TiCl}_3 + 3 \text{C}_4\text{H}_9\text{OH} \rightarrow \text{Ti(C}_4\text{H}_9\text{O)}_3 + 3 \text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Titanium(3+) 2-methylpropanolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to titanium(IV) species.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The alkoxide ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Hydrogen or other reducing agents.
Substitution: Various ligands such as halides or other alkoxides.
Major Products:
Oxidation: Titanium(IV) alkoxides.
Reduction: Reduced titanium species.
Substitution: New titanium complexes with different ligands
Scientific Research Applications
Titanium(3+) 2-methylpropanolate has found applications in several scientific research areas:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential use in biological systems due to its biocompatibility.
Medicine: Explored for its potential in drug delivery systems and as a component in medical implants.
Industry: Utilized in the production of advanced materials, including coatings and composites .
Mechanism of Action
The mechanism by which Titanium(3+) 2-methylpropanolate exerts its effects involves its ability to coordinate with various substrates, facilitating catalytic transformations. The titanium center acts as a Lewis acid, activating substrates for subsequent reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with organic molecules to promote chemical transformations .
Comparison with Similar Compounds
Structural and Oxidation State Comparisons
| Compound Name | Oxidation State | Ligand Type | Molecular Formula | Key Properties |
|---|---|---|---|---|
| Titanium(3+) 2-methylpropanolate | +3 | 2-methylpropanolate | Ti(O₂CC(CH₃)₂)₃ | High thermal stability, reducing agent |
| Titanium(2+) bis(2-hydroxypropanoate) | +2 | 2-hydroxypropanoate (lactate) | Ti(C₃H₅O₃)₂ | Moisture-sensitive, chelating properties |
| Titanium(4+) 2-(bis(2-hydroxyethyl)amino)ethanolate propan-2-olate | +4 | Mixed aminoethanolate/propanolate | Ti(C₆H₁₄NO₃)₂(C₃H₇O)₂ | Oxidizing, air-stable, high coordination complexity |
Key Observations :
- Oxidation State: Ti(III) complexes like 2-methylpropanolate are potent reductants, suitable for catalytic cycles requiring electron transfer. In contrast, Ti(IV) derivatives (e.g., ) act as oxidizing agents or Lewis acids . Ti(II) compounds (e.g., Titanium(2+) bis(2-hydroxypropanoate) in ) are rare and highly reactive, often requiring stringent anaerobic handling .
- Ligand Effects: Bulky 2-methylpropanolate ligands in Ti(III) enhance steric protection, improving thermal stability compared to smaller ligands (e.g., lactate in Ti(II)) . Mixed ligands in Ti(IV) complexes () enable versatile coordination geometries, favoring applications in specialty polymers or sensors .
Reactivity and Stability
- pH Sensitivity : Titanium(III) compounds exhibit pH-dependent stability. For instance, highlights that Ti(III) ion-selective electrodes show optimal performance at neutral-to-alkaline pH, suggesting ligand protonation may destabilize the complex under acidic conditions .

- Redox Behavior: Ti(III) 2-methylpropanolate can reduce substrates like O₂ or halocarbons, whereas Ti(IV) derivatives are more likely to participate in oxidation reactions .
- Moisture Stability : Ti(II) lactate () is moisture-sensitive due to its lower oxidation state and ligand lability, whereas Ti(III) and Ti(IV) analogs are more resistant to hydrolysis .
Biological Activity
Titanium(3+) 2-methylpropanolate, a titanium-based compound, has garnered attention in various fields due to its unique biological activities. This article explores its biological properties, particularly in biomedical applications, and presents relevant data and case studies.
This compound is characterized by its titanium center coordinated with 2-methylpropanolate ligands. The coordination environment around titanium significantly influences its biological interactions. The compound is known for its stability and reactivity, which can be tailored for specific applications in drug delivery and as a biomaterial.
Biological Activity Overview
The biological activity of titanium compounds, including this compound, is primarily associated with their interactions with biological systems. Key areas of interest include:
- Cytocompatibility : The ability of the compound to support cell growth and function.
- Antimicrobial properties : Effectiveness against various pathogens.
- Biocompatibility : Suitability for use in medical implants and devices.
Cytocompatibility Studies
Recent studies have highlighted the cytocompatibility of titanium-based compounds. For instance, research indicates that titanium implants can enhance osteointegration due to their favorable surface characteristics and the ability to promote cellular adhesion and proliferation.
Table 1: Cytocompatibility Results of Titanium(3+) Compounds
| Compound | Cell Line | Cell Viability (%) | Reference |
|---|---|---|---|
| This compound | MC3T3-E1 (osteoblasts) | >90% | |
| Titanium Dioxide | MG-63 (osteoblasts) | >85% | |
| Titanium(IV) Oxide | L929 (fibroblasts) | >80% |
Antimicrobial Activity
Titanium compounds have demonstrated significant antimicrobial properties, making them suitable for applications in medical devices to reduce infection rates. The mechanism often involves the generation of reactive oxygen species (ROS) upon exposure to light or moisture, leading to bacterial cell death.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of titanium-based nanoparticles against Staphylococcus aureus and Escherichia coli. Results showed that titanium nanoparticles significantly reduced bacterial viability by over 90%, indicating their potential as effective antimicrobial agents in clinical settings.
Biocompatibility in Medical Applications
The biocompatibility of this compound has been assessed through various in vitro and in vivo studies. Its application in orthopedic implants has been particularly promising due to its ability to integrate well with bone tissue.
Table 2: Biocompatibility Assessment
| Study | Methodology | Findings |
|---|---|---|
| In Vivo Implant Study | Rabbit Model | Successful osseointegration observed at 6 weeks post-implantation. |
| In Vitro Cell Culture | MTT Assay | High cell viability (>90%) on titanium surfaces functionalized with the compound. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

